Cas no 54081-32-2 ((2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one)

(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one structure
54081-32-2 structure
Nome del prodotto:(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one
Numero CAS:54081-32-2
MF:C15H7OF5
MW:298.20748
CID:1587010
PubChem ID:5709049

(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one
    • (2,3,4,5,6-pentafluorobenzene)-propionic acid
    • 3-(pentafluorophenyl)-propionic acid
    • 3-Pentafluorophenylpropionic acid
    • CTK4E3082
    • AC1L68IC
    • 3-pentafluorophenylpropanoic acid
    • 3-&lt
    • 2,3,4,5,6-Pentafluor-phenyl&gt
    • -propionsaeure
    • 3-Pentafluorphenyl-1-phenyl-prop-2-enon
    • AC1Q4N5K
    • pentafluorobenzalacetophenone
    • Pentafluorbenzalacetophenon
    • 2,3,4,5,6-Pentafluorchalcon
    • 3-(pentafluorophenyl)propanoic acid
    • NSC96901
    • (2,3,4,5,6-pentafluorobenzene)-propionic acid; 3-(pentafluorophenyl)-propionic acid; 3-Pentafluorophenylpropionic acid; CTK4E3082; AC1L68IC; 3-pentafluorophenylpropanoic acid; 3-< 2,3,4,5,6-Pentafluor-phenyl> -propionsaeure; 3-Pentafluorphenyl-1-phenyl-prop-2-enon; AC1Q4N5K; pentafluorobenzalacetophenone; Pentafluorbenzalacetophenon; 2,3,4,5,6-Pentafluorchalcon; 3-(pentafluorophenyl)propanoic acid; NSC96901;
    • 2,3,4,5,6-Pentafluorochalcone
    • (2E)-3-(2,3,4,5,6-PENTAFLUOROPHENYL)-1-PHENYLPROP-2-EN-1-ONE
    • (E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one
    • 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-, (2E)-
    • 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-
    • BS-32540
    • 15269-28-0
    • SCHEMBL978059
    • MFCD00483321
    • AKOS016368789
    • 54081-32-2
    • Inchi: InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+
    • Chiave InChI: JIOFBHNILKPQLI-VOTSOKGWSA-N
    • Sorrisi: C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Proprietà calcolate

  • Massa esatta: 298.04170565g/mol
  • Massa monoisotopica: 298.04170565g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 378
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1Ų
  • XLogP3: 4.2

(2e)-3-(pentafluorophenyl)-1-phenyl-2-propen-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1787175-5g
(2E)-3-(Pentafluorophenyl)-1-phenyl-2-propen-1-one
54081-32-2 98%
5g
¥3413.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1787175-1g
(2E)-3-(Pentafluorophenyl)-1-phenyl-2-propen-1-one
54081-32-2 98%
1g
¥1211.00 2024-05-09
A2B Chem LLC
AI52123-5g
2,3,4,5,6-Pentafluorochalcone
54081-32-2 95%
5g
$269.00 2024-04-19
A2B Chem LLC
AI52123-1g
2,3,4,5,6-Pentafluorochalcone
54081-32-2 95%
1g
$74.00 2024-04-19
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